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SGC Probe Set

Cat. No.: B1164208
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Description

Contextualization within Chemical Biology and Drug Discovery Research

Chemical probes are potent, selective, and cell-permeable small molecules that modulate a protein's function. opentargets.org They serve as crucial tools in chemical biology and drug discovery to investigate the roles of proteins in cellular processes and diseases. aacrjournals.org By using chemical probes, researchers can establish a link between a molecular target and the wider biological effects of its modulation within cells or organisms. thermofisher.kr This helps to unravel new biological information about the target, clarify its connection to a particular phenotype, and validate it as a suitable point for intervention in disease progression. thermofisher.kr

In the complex process of drug discovery, chemical probes are indispensable for validating new molecular targets for therapeutic use. thermofisher.kr They offer a method to assess the potential of a biological pathway or target before significant time and resources are invested in drug development and clinical trials. thermofisher.kr This preclinical target validation is a critical step to mitigate the risks of late-stage failures, which can be due to a lack of efficacy or unacceptable toxicity. tandfonline.com The quality of the chemical probe used directly impacts the reliability of the target validation. tandfonline.com

The use of chemical probes complements genetic approaches like RNAi and CRISPR. opentargets.org While genetic methods often lead to the depletion of the target protein, chemical probes typically modulate the protein's function without altering its levels, allowing for a time- and concentration-dependent study of its activity. opentargets.org

Definition and Core Principles of High-Quality Chemical Probes

A chemical probe is a small-molecule modulator of a protein's function used to investigate its biological role in biochemical, cell-based, or animal studies. nih.gov To be considered high-quality, a chemical probe must meet stringent criteria to ensure that the biological data generated is meaningful and reproducible. nih.govnih.gov The SGC and the broader scientific community have established a set of core principles for defining a high-quality chemical probe. opentargets.orgnih.govuni-frankfurt.de

The key characteristics of a high-quality chemical probe include:

Potency: The probe must be potent, typically with an in vitro IC₅₀ or K_d_ of less than 100 nM against its target protein. nih.govuni-frankfurt.de This ensures that it can effectively modulate the target at biologically relevant concentrations.

Selectivity: A crucial feature is high selectivity. The probe should be significantly more potent for its intended target compared to other related proteins, often defined as a greater than 30-fold selectivity against other members of the same protein family. opentargets.orgnih.gov It should also be profiled against a broad range of other relevant targets to identify potential off-target effects. nih.govuni-frankfurt.de

Cellular Activity: The probe must be able to engage its target in a cellular context, with demonstrated on-target effects at a concentration of less than 1 µM. nih.govuni-frankfurt.de For intracellular targets, this also implies cell permeability. opentargets.org

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental results correctly. thermofisher.krfebs.org

Availability of a Negative Control: A high-quality probe should ideally be accompanied by a closely related but inactive analogue. nih.gov This control compound helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold. nih.gov

These criteria ensure that a chemical probe can be used with confidence to link a specific protein target to a biological outcome, thereby serving as a reliable tool for target validation and basic research. aacrjournals.orgnih.gov

Properties

Origin of Product

United States

Strategic Development and Characterization of Sgc Probe Sets

Foundational Design Principles and Quality Criteria for Probe Development

The development of SGC chemical probes is guided by foundational design principles and rigorous quality criteria aimed at producing potent, selective, and cell-active molecules. nih.govmdpi.comresearchgate.netnih.govelifesciences.orgtandfonline.comnih.gov These criteria are crucial for researchers to confidently link observed cellular phenotypes to the modulation of the intended target. tocris.comrsc.org

The generally accepted criteria for high-quality chemical probes, as applied by the SGC, include specific thresholds for in vitro potency, selectivity, and cellular activity. rsc.orgrsc.org While the exact thresholds can vary slightly depending on the protein family, a common benchmark for SGC epigenetic probes is an in vitro potency (IC50 or Kd) of less than 100 nM, greater than 30-fold selectivity over other members of the same protein family, and significant on-target activity in cells at a concentration of 1 µM or less. nih.govtocris.comrsc.orgopentargets.org

In Vitro Potency and Selectivity Assessment

A critical step in the characterization of SGC chemical probes involves the assessment of their in vitro potency and selectivity. Potency is typically measured in biochemical or biophysical assays, with a requirement for sub-100 nM activity against the target protein. nih.govmdpi.comrsc.org Selectivity is evaluated against a broad panel of related proteins, particularly other members within the same protein family. A probe is generally expected to demonstrate at least 30-fold selectivity against these related targets. nih.govtocris.comrsc.orgmdpi.comopentargets.org For kinase probes, kinome-wide selectivity profiling against a large panel of kinases (preferably >200) is standard practice, with a goal of inhibiting a minimal number of off-targets at a given concentration. mdpi.com Profiling against other pharmacologically relevant target classes, such as GPCRs, ion channels, and proteases, is also conducted to identify potential off-target activities. elifesciences.orgfuture-science.com

Cellular Activity and Target Engagement Validation

Beyond in vitro characterization, SGC chemical probes are rigorously tested for their activity and engagement with the target protein in a cellular context. nih.govtocris.commdpi.comresearchgate.netnih.govelifesciences.orgtandfonline.comnih.govrsc.orgfuture-science.com Demonstrating cellular activity at relevant concentrations (typically <1 μM) is a key criterion. nih.govtocris.comrsc.orgopentargets.org Techniques such as NanoBRET target engagement assays are commonly employed to directly measure the binding of the probe to its target in live cells. mdpi.comnih.gov Cellular assays are essential to confirm that the probe can permeate cell membranes and interact with the target in its native environment. rsc.orgopentargets.org The correlation between in vitro potency and cellular activity is also assessed. rsc.org

Generation of Structurally Related Negative Control Compounds

To ensure that observed biological effects are specifically due to on-target modulation, the SGC often develops and provides structurally related negative control compounds alongside its chemical probes. promega.catocris.commdpi.comnih.govtandfonline.comsgc-frankfurt.debiorxiv.org These control compounds are designed to be chemically similar to the active probe but lack significant biochemical and cellular activity against the primary target. mdpi.comnih.gov Using a negative control in parallel experiments helps researchers rule out potential off-target effects or phenotypic responses caused by the chemical scaffold itself rather than specific target inhibition. nih.govelifesciences.orgthesgc.orgnih.gov For example, SGC-GAK-1, a probe for GAK, is accompanied by the negative control SGC-GAK-1N. nih.gov Similarly, SGC-SMARCA-BRDVIII has a negative control compound, SGC-BRDVIII-NC, which shows no cellular activity. thesgc.org

Iterative Optimization and Comprehensive Characterization Workflow

The development of an SGC chemical probe typically involves an iterative process of design, synthesis, and testing. nih.govelifesciences.orgresearchgate.nettandfonline.com This workflow includes initial screening, followed by medicinal chemistry optimization to improve potency, selectivity, and cellular activity. elifesciences.orgnih.govtandfonline.com

A typical workflow might involve:

Identification of a target and development of relevant biochemical and cellular assays. elifesciences.orgtandfonline.com

Screening of compound libraries to identify initial hits. elifesciences.org

Medicinal chemistry efforts to optimize the hits based on potency, selectivity, and ADME properties. elifesciences.orgnih.govtandfonline.com

Rigorous in vitro and cellular characterization, including broad selectivity profiling. elifesciences.org

Synthesis and characterization of a negative control compound. elifesciences.orgnih.gov

Validation of on-target effects in cellular assays. elifesciences.org

This comprehensive characterization workflow ensures that the released probes meet the high-quality standards set by the SGC. nih.gov

Target Class Prioritization within SGC Probe Development Programs

The SGC prioritizes the development of chemical probes for specific target classes, often focusing on less well-studied areas of the human genome to catalyze new research. tocris.comopentargets.org A significant focus has been placed on epigenetic targets and kinases. opentargets.orgsgc-frankfurt.desigmaaldrich.com

Epigenetic Targets (e.g., Bromodomains, Methyltransferases, Demethylases)

Epigenetic targets represent a major area of focus for SGC chemical probe development. tandfonline.compromega.comthesgc.orgnih.govtocris.commdpi.comnih.govelifesciences.orgtandfonline.comopentargets.orgthesgc.orgnih.govresearchgate.netsigmaaldrich.comthesgc.orgresearchgate.net These proteins, including "readers" (e.g., bromodomains), "writers" (e.g., methyltransferases), and "erasers" (e.g., demethylases) of epigenetic marks, play crucial roles in gene regulation and have emerged as promising therapeutic targets. nih.govresearchgate.net

The SGC has developed a substantial number of chemical probes for various epigenetic protein families. nih.govresearchgate.nettandfonline.com Examples include probes targeting:

Bromodomains: Proteins that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. nih.govresearchgate.net The SGC has developed probes for various bromodomains, including those in the BET family (BRD2/3/4, BRDT), BAZ2A/2B, BRD9/7, BRPF1/2/3, CREBBP/EP300, and SMARCA2/4. researchgate.netthesgc.org For instance, SGC-CBP30 and I-CBP112 target the bromodomain of CBP/p300. tocris.com LP99, BI-9564, and I-BRD9 are probes for BRD9/7 or BRD9. nih.gov SGC-SMARCA-BRDVIII is a probe for the SMARCA2/4 and PB1(5) bromodomains. thesgc.org

Methyltransferases: Enzymes that add methyl groups to proteins or nucleic acids. nih.govresearchgate.net SGC probes have been developed for methyltransferases such as DOT1L (SGC0946), EZH2/H1 (GSK343, UNC1999), G9a/GLP (UNC0638, A-366, UNC0642), and various PRMTs (MS023, SGC707, MS049, TP-064, GSK591, LLY-283). researchgate.netthesgc.org Screening the SGC epigenetic probe set has identified histone methyltransferases as regulators in specific biological contexts. researchgate.net

Demethylases: Enzymes that remove methyl groups. nih.govresearchgate.net GSK-J4 (a pro-drug of GSK-J1) is an SGC probe targeting the demethylases JMJD3/UTX. researchgate.net GSK-LSD1 targets LSD1. researchgate.net

The availability of well-characterized SGC probes for these epigenetic targets has significantly advanced research into their biological functions and therapeutic potential, extending beyond oncology to areas such as inflammation, viral diseases, metabolic disorders, and neurodegenerative diseases. researchgate.nettandfonline.com

Table: Examples of SGC Epigenetic Probes and Target Families

Probe NameTarget Protein FamilySpecific Target(s)PubChem CID (if available)
(C)-JQ1Bromodomain (BET)BRD2/3/4, BRDT449820
PFI-1Bromodomain (BET)BRD2/3/4, BRDT67660058
GSK2801BromodomainBAZ2A/2B71637305
BAZ2-ICRBromodomainBAZ2A/2B71637305
LP99BromodomainBRD9/771667514
BI-9564BromodomainBRD9/771667514
I-BRD9BromodomainBRD971667514
NI-57BromodomainBRPF1/2/371667514
OF-1BromodomainBRPF1/2/371667514
PFI-4BromodomainBRPF1B71667514
SGC-CBP30BromodomainCREBBP, EP30071667514
I-CBP112BromodomainCREBBP, EP30071667514
PFI-3BromodomainSMARCA2/4, PB171667514
SGC-SMARCA-BRDVIIIBromodomainSMARCA2/4, PB1(5)71667514
GSK-J4DemethylaseJMJD3/UTX11616041
GSK-LSD1DemethylaseLSD171667514
SGC0946MethyltransferaseDOT1L57039855
GSK343MethyltransferaseEZH2/H171667514
UNC1999MethyltransferaseEZH2/H171667514
UNC0638MethyltransferaseG9a/GLP71667514
A-366MethyltransferaseG9a/GLP71667514
UNC0642MethyltransferaseG9a/GLP71667514
MS023MethyltransferasePRMT Type I71667514
SGC707MethyltransferasePRMT371667514
MS049MethyltransferasePRMT4/671667514
GSK591MethyltransferasePRMT571667514
LLY-283MethyltransferasePRMT571667514
(R)-PFI-2MethyltransferaseSETD771667514
BAY-598MethyltransferaseSMYD271667514
LLY-507MethyltransferaseSMYD271667514
A-196MethyltransferaseSUV420H1/H271667514
OICR-9429Methyllysine binderWDR571667514
UNC1215Methyllysine binderL3MBTL371667514
A-395Methyllysine binderEED71667514
GSK864DehydrogenaseIDH1 mutant71667514
GSK484DeiminasePAD471667514

Kinases (e.g., Understudied Kinome, Pseudokinases)

The human kinome, comprising over 500 proteins, plays a central role in cellular signaling and is significantly implicated in various diseases. nih.gov Despite their importance and tractability as drug targets, a substantial portion of the kinome remains understudied, often referred to as the "dark kinome." nih.govnih.gov The SGC has placed a considerable focus on developing chemical probes for kinases, including these understudied and catalytically inactive or weakly active pseudokinases. tocris.comtocris.comuni.luresearchgate.net

Strategies for the development of highly specific kinase inhibitors at SGC Frankfurt include focusing on allosteric inhibitors and those targeting unique active site pockets. tocris.comuni.lu This approach allows for the interrogation of both catalytic and scaffolding functions of kinases, extending to pseudokinases. tocris.comuni.lu Additionally, the SGC explores the development of covalent kinase inhibitors targeting cysteines near the ATP binding pocket and investigates the use of macrocycles to improve shape compatibility for enhanced specificity towards active and inactive states. tocris.comuni.lu

Initiatives like the NIH-sponsored Illuminating the Druggable Genome (IDG) program have nominated understudied kinases for the development of chemical and biological tools, an effort in which the SGC participates. bio-techne.comnih.govresearchgate.net The SGC-UNC site, for instance, has generated high-quality chemical probes for several dark kinases. tocris.com Examples include SGC-AAK1-1, targeting adaptor protein 2-associated kinase (AAK1) and BMP-2 inducible kinase (BMP2K), and SGC-GAK-1 for cyclin G-associated kinase (GAK). tocris.com SGC-CK2-1 is a potent inhibitor of casein kinase 2 (CK2) with activity against both CK2A2 and CK2A1 isoforms. bio-techne.comtocris.com SGC-CLK-1 targets Cdc2-like kinases 1, 2, and 4. tocris.comcaymanchem.comthesgc.org SGC-CAMKK2-1 is a selective inhibitor of Ca2+-calmodulin-dependent protein kinase kinase (CaMKK) isoforms 1 and 2. tocris.comtocris.comtmc.eduthesgc.org SGC-STK17B-1 is a potent and selective inhibitor of serine/threonine kinase 17B (STK17B). tocris.comsigmaaldrich.comchemicalprobes.orgthesgc.orgmedchemexpress.com The development and characterization of these probes involve rigorous in vitro and cellular assays to confirm potency, selectivity, and target engagement. bio-techne.comtocris.combio-techne.comtocris.comcaymanchem.comthesgc.orgthesgc.orgsigmaaldrich.comchemicalprobes.orgthesgc.orgmedchemexpress.comchemicalprobes.org For example, SGC-STK17B-1 was profiled against 403 wild-type kinases, demonstrating over 30-fold selectivity against the closest off-targets. chemicalprobes.orgthesgc.org Cellular target engagement assays, such as NanoBRET, are used to assess probe activity in live cells. nih.govthesgc.orgtmc.eduthesgc.org

The Kinase Chemogenomic Set (KCGS), an open science resource, also includes inhibitors that may be useful as initial chemical tools to study understudied kinases. nih.govresearchgate.net

Other Protein Families (e.g., Ubiquitin System, G Protein-Coupled Receptors)

Beyond kinases, the SGC is actively involved in developing chemical probes for other protein families, including the ubiquitin system and G protein-coupled receptors (GPCRs). cenmed.comtocris.combio-techne.comsigmaaldrich.comscience.gov

The ubiquitin system plays a critical role in numerous cellular processes, including protein degradation, gene expression, and signal transduction. tocris.com Ubiquitination is a reversible modification regulated by a balance between ubiquitin conjugating enzymes (E1, E2, E3) and deubiquitinases (DUBs). tocris.com The SGC's efforts in this area include the discovery and development of specific probes for functional and structural studies of E3 ubiquitin ligases and DUBs. tocris.com A notable example is the development of SGC-UBD253, a chemical probe specifically targeting the zinc-finger ubiquitin-binding domain (UBD) of Histone deacetylase 6 (HDAC6). nih.govcaymanchem.comthesgc.orgthesgc.org HDAC6-UBD plays a role in binding unanchored ubiquitin chains and protein aggregates. nih.govcaymanchem.com SGC-UBD253 was characterized as a potent antagonist of HDAC6-UBD in vitro, with selectivity over several other UBDs. nih.govcaymanchem.com In cellular assays, SGC-UBD253 demonstrated effectiveness at 1 µM with marked proteome-wide selectivity. nih.govcaymanchem.com A methylated derivative, SGC-UBD253N, serves as a negative control, exhibiting significantly lower activity. nih.govcaymanchem.com This probe pair enables further exploration of the biological functions of the HDAC6-UBD. nih.govcaymanchem.com

The SGC also develops and provides access to chemical probes targeting GPCRs, another major class of drug targets. cenmed.comtocris.combio-techne.com These probes contribute to the broader effort to illuminate the functions of understudied proteins within druggable gene families, as supported by initiatives like the IDG program, which includes GPCRs among its focus areas. bio-techne.comresearchgate.net The availability of GPCR-focused probe sets facilitates research into the diverse signaling roles of these receptors. bio-techne.com

The SGC's commitment to generating and distributing well-characterized chemical probes across various protein families, coupled with their open science principles, provides the research community with valuable tools to explore protein function and validate potential therapeutic targets. bio-techne.comcenmed.comtocris.comnih.govnih.gov

Probe NameProtein FamilyTarget Protein(s)PubChem CID
SGC-AAK1-1KinaseAAK1, BMP2K134812845
SGC-GAK-1KinaseGAK134812846
SGC-CK2-1KinaseCK2A2, CK2A1146681133
SGC-CLK-1KinaseCLK1, CLK2, CLK4Not Available
SGC-CAMKK2-1KinaseCAMKK1, CAMKK2154700451
SGC-STK17B-1KinaseSTK17B2650530-00-8
SGC-UBD253Ubiquitin SystemHDAC6-UBDNot Available
SGC-UBD253NUbiquitin SystemHDAC6-UBD (Negative Control)Not Available
JNJ-3738KinaseCDK786278359
BI-113823G Protein-Coupled ReceptorBDKRB142602622
Huib32DeubiquitinaseUSP32Not Available

Advanced Methodologies in Sgc Probe Application and Analysis

In Vitro and Cellular Target Engagement Assays

Establishing that a chemical probe interacts with its intended target in both controlled in vitro settings and within the complex environment of living cells is a critical step in validating its utility. tocris.compromega.com Target engagement assays provide direct evidence of this interaction. promega.com

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are fundamental for characterizing the interaction between SGC probes and their targets in vitro. These methods provide quantitative data on binding affinity, potency, and mechanism of action. nih.govpromega.comthesgc.orgsgc-frankfurt.dechemicalprobes.orgnih.govacs.orgresearchgate.net

Techniques such as enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50) of a probe against its target enzyme. For example, SGC-CK2-1 showed an IC50 of 4.2 nM against CSNK2A1 in an enzymatic assay. chemicalprobes.org Biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can measure binding kinetics and thermodynamics, providing dissociation constants (Kd) that reflect binding affinity. acs.orgmalvernpanalytical.com For instance, SGC-STK17B-1 demonstrated a Kd of 34 nM against STK17B in a KinaseSeeker Split Luciferase Assay. chemicalprobes.org The SGC employs a platform for large-scale protein characterization, including screening for ligands and performing enzyme assays. nih.govresearchgate.net

These in vitro techniques are crucial for initial probe validation and for understanding the intrinsic properties of the probe-target interaction. tocris.comsgc-frankfurt.de

Cell-Based Assays for On-Target Effects and Selectivity Confirmation

While in vitro data are essential, confirming target engagement and selectivity in living cells is paramount due to the cellular environment's complexity, including competing protein interactions and differing ATP concentrations. promega.comnih.gov Cell-based assays provide evidence that the probe reaches its target within the cell and modulates its function as intended. tocris.comnih.govpromega.comthesgc.orgcaymanchem.comchemicalprobes.orgchemicalprobes.orgnih.govtandfonline.com

Cellular target engagement assays, such as the NanoBRET assay, directly measure the interaction between the probe and the target protein in live cells. promega.comchemicalprobes.orgnih.govthesgc.orgthesgc.orgeubopen.orgchemicalprobes.orgmdpi.com For example, SGC-STK17B-1 showed a cellular IC50 of 190 nM against STK17B in a NanoBRET assay in HEK293 cells. thesgc.org SGC-CK2-1 was also active in NanoBRET target engagement assays. chemicalprobes.org

Beyond direct engagement, cell-based assays assess the functional consequences of target modulation. Monitoring downstream biomarkers is a common approach. For instance, the effect of a probe inhibiting a histone methyltransferase can be monitored by measuring the cellular levels of the specific histone methyl mark deposited by the enzyme. tocris.comcaymanchem.com SGC-CK2-1's cellular activity was also assessed by monitoring the inhibition of pAKT. chemicalprobes.org

Selectivity in cells is evaluated by assessing the probe's activity against potential off-targets at relevant concentrations. chemicalprobes.orgnih.govthesgc.orgthesgc.org The SGC aims for probes with significant on-target activity in cells at concentrations below 1 µM. opentargets.orgpromega.compromega.co.uk For example, SGC-STK17B-1 showed IC50 values greater than 10,000 nM against potential off-targets like DRAK1 and AURKB in cellular target engagement assays, demonstrating good cellular selectivity. thesgc.org However, it is important to note that cellular selectivity can sometimes differ from in vitro selectivity, as observed with SGC-GAK-1, which showed a narrower selectivity window between GAK and RIPK2 in cellular assays compared to in vitro. nih.gov

Complementary Approaches for Target Validation (e.g., Genetic Modulation)

Chemical probes serve as complementary tools to genetic methods for target validation. opentargets.orgthermofisher.com While chemical probes modulate protein function, genetic approaches like RNA interference (RNAi) or CRISPR-based methods typically affect protein levels. opentargets.org

Using both chemical and genetic methods to perturb a target can provide more robust evidence for the link between the target and an observed phenotype. caymanchem.comthermofisher.com If both approaches yield similar phenotypic outcomes, it increases confidence that the phenotype is indeed a result of modulating the intended target. caymanchem.com For example, if a probe causes cell death at concentrations correlating with target inhibition (as measured by a biomarker), this can be further confirmed by genetic knockdown of the target. tocris.com

Quantitative Phenotypic Profiling in Cellular Models

SGC chemical probes are valuable reagents for quantitative phenotypic profiling in cellular models. nih.govcaymanchem.com This involves assessing the biological consequences of target modulation in a dose-dependent manner to establish a causal relationship between the target and the observed phenotype. tocris.compromega.comcaymanchem.comnih.govpromega.es

Biomarker Monitoring and Dose-Response Relationships

Monitoring relevant biomarkers is crucial for understanding the dose-response relationship between probe concentration, target engagement, and phenotypic outcome. tocris.compromega.comcaymanchem.compromega.esnih.govnih.gov A primary response, such as the biochemical inhibition of the target (often measured by a biomarker), should ideally precede or coincide with the secondary functional or phenotypic response. tocris.comcaymanchem.com

Dose-response curves for both target engagement (via biomarker or direct assay) and phenotypic readouts (e.g., cell viability) are essential. tocris.comcaymanchem.com If a phenotypic effect occurs at probe concentrations significantly lower than those required for target inhibition, it may indicate off-target effects. tocris.comcaymanchem.com Conversely, if full biomarker inhibition does not lead to a change in a phenotypic readout like cell viability, it might suggest that the target is not causally linked to that specific phenotype in that cellular context. caymanchem.com

Strategic Application of Negative Control Compounds to Mitigate Off-Target Effects

The strategic use of negative control compounds is a critical practice to help mitigate and identify potential off-target effects of chemical probes. promega.comthesgc.orgcaymanchem.comuni-frankfurt.dechemicalprobes.orgeubopen.orgpromega.esbiorxiv.org A negative control is typically a structurally similar compound to the active probe but is designed to be inactive or significantly less potent at the intended target. thesgc.orgcaymanchem.comchemicalprobes.orgnih.goveubopen.orgbiorxiv.orguni-frankfurt.dechemicalprobes.org

The principle is that if an observed cellular response is due to on-target modulation, it should be observed with the active probe but not with the inactive negative control at comparable concentrations. caymanchem.combiorxiv.orguni-frankfurt.de If both the probe and the negative control elicit a similar response, the observed effect is likely due to off-target activity or general cellular toxicity unrelated to the intended target. caymanchem.comuni-frankfurt.de

Many SGC probes are accompanied by a matched negative control. tocris.comcaymanchem.comchemicalprobes.orgchemicalprobes.orgnih.govthesgc.orgthesgc.orgeubopen.orguni-frankfurt.dechemicalprobes.org For example, SGC-STK17B-1 has a negative control, SGC-STK17B-1N, which showed significantly higher IC50 values against STK17B compared to the active probe. thesgc.org Similarly, SGC-CK2-1 and SGC-GAK-1 also have corresponding negative controls. chemicalprobes.orgnih.gov

It is important to note that while negative controls are valuable, they are not a perfect solution. chemicalprobes.orgbiorxiv.org There is a possibility that the chemical modification rendering the control inactive at the primary target might also affect its activity at off-targets. biorxiv.org Therefore, using orthogonal probes (chemically unrelated probes targeting the same protein) that produce similar phenotypic responses provides stronger evidence for on-target effects. tocris.comcaymanchem.comchemicalprobes.org

Table of Selected SGC Probes and Their PubChem CIDs

Compound NamePubChem CID
SGC-CK2-1155823320
SGC-STK17B-1143044413
SGC-CDKL2/AAK1/BMP2K-1143044413
SGC-GAK-1139089824
(+)-JQ-153343316
PFI-167571952
A-485135586098
BI-9564124065464
TP-472139089824
GSK6853135586098
SGC-iMLLT136254132
UNC6934135586098
BI-9321135586098
OICR-9429135586098
SGC-UBD253135586098
BAY-805135586098
WM-1119135586098
I-CBP112135586098
SGC-CBP-30135586098
(R)-PFI-2135586098
GSK484135586098

Interactive Data Tables (Illustrative Examples based on Search Results)

Table 1: In Vitro Potency of Selected SGC Kinase Probes

Probe NameTargetAssay TypePotency Value (nM)Reference
SGC-CK2-1CSNK2A1Enzymatic Assay4.2 chemicalprobes.org
SGC-STK17B-1STK17BKinaseSeeker34 (Kd) chemicalprobes.org
SGC-CK2-2CK2ɑEnzymatic Assay3.0 eubopen.org
SGC-CK2-2CK2ɑ'Enzymatic Assay<1.0 eubopen.org

Table 2: Cellular Target Engagement of Selected SGC Kinase Probes

Probe NameTargetCell LineAssay TypeCellular IC50 (nM)Reference
SGC-STK17B-1STK17BHEK293NanoBRET190 thesgc.org
SGC-CK2-1CK2CellsNanoBRETActive chemicalprobes.org
SGC-CK2-2CK2ɑHEK293NanoBRETActive eubopen.org
SGC-CK2-2CK2ɑ'HEK293NanoBRETActive eubopen.org

Note: The interactive nature of the tables is simulated here. In a live interactive format, users might be able to sort, filter, or expand these tables.

Utility in Patient-Derived Cellular Systems for Mechanistic Studies

SGC chemical probes are valuable tools for investigating the roles of target proteins in various biological models, including patient-derived cellular systems tocris.com. These probes are primarily intended for initial target validation or phenotypic profiling studies in cell lines or primary patient samples cultured in vitro caymanchem.com. They have been used to uncover mechanistic insights into well-established targets and identify new therapeutic starting points, particularly in oncology research nih.gov.

Studies have utilized SGC chemical probes to screen patient-derived cells to identify potential therapeutic strategies. For example, a screen of five genetically distinct patient-derived brain-tumor initiating cell lines (BTICs) with an SGC collection of 24 chemical probes aimed to identify epigenetic modulators that could inhibit the growth of these cells in vitro researchgate.net. Another study characterized a set of donated chemical probes (DCP) in relevant human primary models, including hepatotoxicity screening in primary human liver spheroids and viability screening in patient-derived colorectal cancer organoids and matched normal-adjacent epithelium nih.govresearchgate.net. This characterization in patient-derived organoids allowed for the identification of chemical probe hits that showed differential viability effects between tumor and normal organoids, highlighting their utility in studying target function in a disease context using more physiologically relevant systems researchgate.net.

The use of SGC probes in patient-derived cellular systems allows researchers to link the selective perturbation of a specific protein target with a biological or disease phenotype with high confidence caymanchem.com. This is crucial for target validation and understanding disease mechanisms in a context that more closely mirrors the in vivo situation compared to standard cell lines.

Structural Biology Insights and Co-crystal Structures

Structural biology is a key component of the SGC's programs focused on developing chemical probes tocris.com. The SGC has made significant contributions to the experimental structural coverage of the human genome, solving the structures of over 2000 proteins thesgc.org. Since 2010, their crystal structures have primarily supported their chemical probes program thesgc.org. These structures, particularly co-crystal structures of proteins bound to SGC probes, provide critical insights into protein-ligand interactions and inform the design and optimization of chemical probes unicamp.brnih.gov.

The SGC makes co-crystal structures between chemical probes and their target proteins publicly available, often through the Protein Data Bank (PDB) promega.combusinesswire.com. This open access approach facilitates research within the scientific community businesswire.com.

Co-crystal structures are invaluable for understanding the molecular basis of how SGC chemical probes interact with their target proteins unicamp.br. These structures reveal the specific binding modes, key residues involved in interactions (such as hydrogen bonds, hydrophobic contacts, and salt bridges), and conformational changes that occur upon probe binding nih.govthesgc.orgnih.gov.

For instance, a co-crystal structure of a CDKL2 chemical probe bound to CDKL2 illuminated key interactions within the ATP-binding site and helped rationalize potency trends nih.gov. Similarly, the co-crystal structure of SGC-STK17B-1 with STK17B showed an unusual flip of a P-loop residue forming a salt bridge network with the inhibitor, suggesting a mechanism for selectivity thesgc.org. In the case of SGC-CAMKK2-1, docking studies based on a crystal structure of a similar compound bound to CAMKK2 provided insights into the predicted binding mode of the probe nih.govcore.ac.uk. These detailed structural insights are essential for confirming that the probes bind to the intended target site and for understanding the molecular determinants of their potency and selectivity.

Structural information, particularly from co-crystal structures, plays a crucial role in informing Structure-Activity Relationship (SAR) studies during the development and optimization of SGC chemical probes tocris.commdpi.com. By visualizing how a probe interacts with its target at the atomic level, researchers can understand which parts of the molecule are critical for binding and how modifications to the probe's structure might affect its potency, selectivity, and other properties unicamp.br.

SAR studies, guided by structural insights, are an iterative process involving the synthesis of modified compounds and the evaluation of their biological activity tocris.com. This process aims to optimize hits identified through initial screening into high-quality chemical probes that meet the SGC's stringent criteria, including high potency and selectivity tocris.compromega.com. For example, building on existing SAR, the SGC-UNC team identified SGC-CK2-2, a naphthyridine-based CK2 chemical probe, and evaluated its potency and selectivity mdpi.com. The availability of structural data allows for a rational approach to designing new chemical series with improved binding characteristics unicamp.br. The SGC aims for a future where crystal structures are routinely coupled with fragment screening and follow-up compounds with rationalized SAR to accelerate the discovery of useful probes nih.gov.

Applications of Sgc Probe Sets in Biological Research

Elucidating Protein Function and Intracellular Biological Pathways

Chemical probes are powerful reagents for studying the biological roles of their target proteins within living cells. sgc-frankfurt.denih.gov By selectively modulating the function of a specific protein, researchers can investigate its impact on cellular processes and signaling pathways. thesgc.orgnih.gov For instance, a selective inhibitor of a kinase can help dissect the downstream effects of that kinase's activity in a particular pathway. promega.comsgc-frankfurt.de The SGC's efforts have focused on developing probes for various protein families, including kinases and epigenetic targets, which are crucial regulators of intracellular pathways. promega.comsgc-frankfurt.denih.gov These probes enable researchers to link the selective modulation of a target protein to observed biological and disease phenotypes in cell-based assays. caymanchem.com

Studies utilizing SGC probes have advanced the understanding of specific pathways. For example, a selective inhibitor of AP2-associated kinase 1 (AAK1), developed by SGC-UNICAMP, was used to investigate the regulation of the beta-catenin-dependent Wnt signaling pathway. This research revealed that AAK1 inhibits Wnt signaling by promoting the endocytosis of LRP6.

Target Validation in Preclinical Drug Discovery Research

SGC Probe Sets are invaluable tools for target validation in the early stages of drug discovery. thesgc.orgthesgc.orgcaymanchem.comnetascientific.comresearchgate.net By providing well-characterized molecules that selectively modulate a target protein, these probes help researchers confirm the link between a molecular target and a disease phenotype. thesgc.orgthesgc.orgcaymanchem.comthermofisher.com This is crucial for reducing the risks associated with pursuing a target before committing significant resources to drug development. thermofisher.com The SGC's donated chemical probes program, in collaboration with pharmaceutical companies and academic groups, provides researchers with tools to validate and investigate potential therapeutic targets, thereby enhancing the understanding of disease mechanisms. thesgc.org

Exploration of Understudied Proteins and the "Dark Proteome"

A significant portion of the human proteome remains understudied, often referred to as the "dark proteome." nih.govrsc.org These proteins represent a large, untapped reservoir that may contain novel drug targets. nih.govrsc.org The SGC has a strong focus on developing chemical probes for these less-studied proteins, including dark kinases and proteins involved in epigenetic control. sgc-frankfurt.deresearchgate.netsigmaaldrich.comcancertools.orgsgc-unc.org By making these probes openly available, the SGC facilitates research into the function of these undercharacterized proteins and their potential roles in disease. thesgc.orgnih.govrsc.org The Target 2035 initiative, in which the SGC is involved, aims to develop pharmacological modulators for the entire human proteome, directly addressing the challenge of the dark proteome. nih.govrsc.org

Specific examples include the development of probes for dark kinases like STK17B, a death-associated protein kinase genetically linked to various diseases but whose role is poorly defined. acs.org The SGC-UNC has also generated probes for other dark kinases such as AAK1, GAK, CK2, CLK1/2/4, and CAMKK2/1. sgc-unc.org

Understanding Disease Mechanisms at the Molecular and Cellular Level

Chemical probes are essential for dissecting the molecular and cellular mechanisms underlying diseases. thesgc.orgnih.govresearchgate.net By selectively modulating protein function, researchers can gain insights into how these proteins contribute to disease progression and identify potential therapeutic intervention points. thesgc.org The SGC's chemical probes have been instrumental in studying the biology of proteins implicated in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. thesgc.orgsgc-frankfurt.depromega.de

For instance, SGC chemical probes targeting epigenetic proteins have contributed significantly to understanding their role in cancer, leading to compounds entering clinical trials. sgc-frankfurt.de Research using the selective CK2 chemical probe, SGC-CK2-1, has helped validate the role of CK2 in mediating neuroinflammation in a human induced pluripotent stem cell-derived microglial model. frontiersin.org

Development of Chemogenomic Libraries and Sets

SGC contributes to the development of chemogenomic libraries and sets, which are valuable resources for broader biological screening. thesgc.orgsgc-frankfurt.dethesgc.org These sets comprise well-annotated compounds, often with a narrower selectivity profile compared to stringent chemical probes, allowing for coverage of a wider range of targets or target families. thesgc.orgsgc-frankfurt.dethesgc.org The EUbOPEN initiative, in which SGC Frankfurt is involved, aims to assemble a highly annotated chemogenomics library covering major target families like protein kinases, membrane proteins, and epigenetic modulators. sgc-frankfurt.dethesgc.org

Broad Biological Screening and Identification of Novel Target-Pathway Relationships

Chemogenomic sets enable broad biological screening in disease-relevant assays to identify significant proteins for further in-depth study. cancertools.orgthesgc.org By using a collection of inhibitors targeting diverse proteins, researchers can explore target-pathway relationships and uncover novel connections. thesgc.orgthesgc.org The Kinase Chemogenomic Set (KCGS), developed by SGC-UNC, is a prime example, containing inhibitors targeting a large number of human kinases. cancertools.orgthesgc.orgsgc-unc.org Screening with KCGS can help identify medically important kinases and serve as precursors for developing high-quality chemical probes for high-priority targets. cancertools.org Preliminary characterization of KCGS in phenotypic screens has demonstrated its potential for chemogenomic exploration of kinase signaling, potentially leading to new drug discovery targets. cancertools.org

Contributions to Specific Research Areas

SGC Probe Sets have made significant contributions to specific research areas, particularly in the fields of epigenetics and kinase biology. The SGC has developed a large number of high-quality selective inhibitors against various epigenetic targets, including bromodomains, histone acetyltransferases (HATs), histone deacetylases (HDACs), methyltransferases, demethylases, and PARPs. sgc-frankfurt.decaymanchem.comsigmaaldrich.com These probes have been crucial for studying chromatin and epigenetic mechanisms. sgc-frankfurt.de In the area of kinase biology, the SGC has focused on developing highly specific kinase inhibitors, including allosteric and covalent inhibitors, to interrogate both catalytic and scaffolding functions of kinases. promega.comsgc-frankfurt.de This includes efforts to develop probes for the "untargeted kinome," which are kinases lacking potent, selective, and cell-active inhibitors. promega.compromega.de

Epigenetic Regulation and Chromatin Biology

SGC chemical probes have significantly advanced the study of epigenetic regulation and chromatin biology by providing selective inhibitors for key protein families involved in these processes, including readers, writers, and erasers of epigenetic marks. nih.govsigmaaldrich.com The SGC has been a major contributor to the availability of high-quality probes targeting epigenetic proteins. nih.govtocris.comtocris.com

A prominent area of application is the study of bromodomains, protein domains that recognize acetylated lysine (B10760008) residues. SGC probes targeting the BET (Bromodomain and Extra-Terminal domain) family, such as (+)-JQ1 and PFI-1, have been instrumental in uncovering the roles of these proteins in various biological processes. guidetomalariapharmacology.orginvivochem.comnih.gov Other bromodomains, including BAZ2A/2B, have also been targeted by SGC probes. nih.gov

Protein methyltransferases, enzymes that add methyl groups to lysine and arginine residues, are another important class of epigenetic targets addressed by SGC probes. Probes for targets like G9a/GLP, PRMT5, and EZH2 have been developed and utilized to investigate the impact of protein methylation on gene expression and cellular function. nih.govguidetomalariapharmacology.orgnih.gov LLY-283 and GSK591 are examples of potent and selective SGC probes targeting PRMT5. guidetopharmacology.orgguidetomalariapharmacology.org UNC1999 is a cell-permeable probe for the histone H3-lysine 27 methyltransferase activity of EZH2 and EZH1. nih.govcenmed.com OICR-9429 is a high-affinity antagonist for WDR5, disrupting its interaction with MLL. tocris.com

Lysine demethylases, which remove methyl marks, are also targets for SGC-developed tools. While high-quality probes for some demethylases have been more challenging to develop, compounds like GSK-J1 and its cell-permeable prodrug GSK-J4 have been used to study the role of KDM6 family members like JMJD3/KDM6B and UTX/KDM6A in removing repressive H3K27me3/2 marks. tocris.comnih.govtocris.comguidetopharmacology.org

These epigenetic probes have been critical in oncology research, providing mechanistic insights and identifying potential therapeutic starting points. nih.govtocris.com Increasingly, these probes are also being applied to explore the underlying mechanisms of other diseases, including inflammatory disorders, viral infections, metabolic diseases, and neurodegenerative conditions. nih.govtocris.com

Here is a table summarizing some SGC epigenetic probes and their targets:

Probe NameTarget Protein FamilyTarget Protein(s)
(+)-JQ1BromodomainBET (BRD2/3/4, BRDT)
PFI-1BromodomainBET
UNC1999MethyltransferaseEZH2/EZH1
LLY-283MethyltransferasePRMT5
GSK591MethyltransferasePRMT5
OICR-9429Methyl Lysine BinderWDR5
GSK-J4Lysine DemethylaseKDM6A/KDM6B

Kinase Signaling Pathways and Phosphorylation Networks

The human kinome, comprising over 500 protein kinases, plays a central role in cellular signaling and is implicated in numerous diseases. tocris.comguidetomalariapharmacology.org The SGC has a significant program dedicated to developing high-quality chemical probes for kinase targets, including those that are understudied or "dark" kinases. nih.govnih.govguidetomalariapharmacology.orgtocris.comguidetomalariapharmacology.org These probes are designed to be potent and selective inhibitors, enabling researchers to dissect the complex phosphorylation networks that regulate diverse cellular processes. nih.govnih.govtocris.comcenmed.com

SGC kinase probes are developed with stringent criteria, including high in vitro potency (typically < 100 nM), significant selectivity over other kinases (at least 30-fold over closely related targets), and demonstrated activity in cellular assays (at or below 1 µM). nih.govinvivochem.comtocris.comcenmed.com The availability of a negative control compound is also a key criterion. nih.govinvivochem.comcenmed.com

Examples of SGC kinase probes and their targets include:

SGC-AAK1-1, a dual inhibitor of adaptor-associated protein kinase 1 (AAK1) and BMP-2-inducible protein kinase (BMP2K). nih.govcenmed.comtocris.combio-techne.comcaymanchem.com It inhibits AAK1-dependent phosphorylation of AP2M1 and activates Wnt signaling. tocris.combio-techne.com

SGC-GAK-1, targeting cyclin G-associated kinase (GAK). nih.govnih.govnih.gov

SGC-CK2-1, a potent and selective probe for the pleiotropic kinase CK2. nih.govcenmed.comnih.gov

SGC-CAMKK2-1, a potent and selective inhibitor of CAMKK2 and likely CAMKK1 due to active site similarity. nih.govtocris.comnih.govthesgc.org It inhibits AMPK phosphorylation in cells and has been used to study CAMKK2's role in various processes, including cancer. tocris.comthesgc.org

MU1700, a probe for ALK1 and ALK2 protein kinases, which are involved in TGF-β signaling and have been explored as therapeutic targets for conditions like fibrodysplasia ossificans progressiva and diffuse intrinsic pontine glioma. cenmed.com MU1700 has shown potent inhibitory activity in vitro and in cells, affecting SMAD1/5/8 phosphorylation. cenmed.com

These probes are valuable for interrogating the catalytic and scaffolding functions of kinases and exploring the potential of pseudokinases as drug targets. nih.gov

Here is a table summarizing some SGC kinase probes and their targets:

Probe NameTarget Protein FamilyTarget Protein(s)
SGC-AAK1-1KinaseAAK1, BMP2K
SGC-GAK-1KinaseGAK
SGC-CK2-1KinaseCK2 (CSNK2)
SGC-CAMKK2-1KinaseCAMKK1, CAMKK2
MU1700KinaseALK1, ALK2

Ubiquitin System Research

The ubiquitin system is a critical regulatory pathway involved in numerous cellular processes, including protein degradation, signal transduction, and DNA repair. guidetopharmacology.org Dysregulation of this system is linked to various diseases. guidetopharmacology.org The SGC is involved in the development and characterization of chemical probes targeting components of the ubiquitin system. nih.gov

Activity-based probes have emerged as important tools for studying the ubiquitin conjugation-deconjugation machinery, which includes deubiquitinases (DUBs) and enzymes responsible for ubiquitin conjugation (E1, E2, and E3 enzymes). guidetopharmacology.org These probes can react covalently with the active site of these enzymes, providing insights into their activity and selectivity. guidetopharmacology.org

SGC-UBD1031 is an example of a probe developed by the SGC that targets the ubiquitin system, specifically USP16 and HDAC6. nih.govguidetopharmacology.org Such probes are valuable for understanding the biochemical mechanisms and cellular functions of these enzymes and for characterizing inhibitors. guidetopharmacology.org

Here is a table summarizing an SGC probe targeting the ubiquitin system:

Probe NameTarget Protein FamilyTarget Protein(s)
SGC-UBD1031UBD (ubiquitin binding domain)USP16, HDAC6

Impact and Broader Significance of Sgc Probe Sets

Catalyzing Open Science and Collaborative Research Paradigms

A cornerstone of the SGC's impact is its unwavering commitment to open science. thesgc.orgthesgc.orgsgc-unc.orgnih.gov By making its research outputs, including chemical probes and associated data, freely available without intellectual property restrictions, the SGC fosters a collaborative environment that accelerates scientific discovery. thesgc.orgpromegaconnections.comnih.govelifesciences.org This open access model contrasts with traditional approaches in drug discovery where intellectual property is often protected, which can limit the widespread use of valuable research tools. nih.govnih.gov

Enabling Unrestricted Access to High-Quality Research Reagents

The SGC's chemical probes are available to the global research community without restrictions on use. nih.govthesgc.orguni-frankfurt.deelifesciences.orgepigenie.com This unrestricted access to well-characterized reagents is critical for academic and industrial scientists studying protein function and disease mechanisms. nih.govpromega.esbayer.comresearchgate.net The SGC ensures the availability of these probes by sharing their syntheses with commercial suppliers and distributing samples directly. nih.gov This open distribution model has led to the widespread adoption of SGC probes, with thousands of samples distributed and used in numerous publications. nih.govthesgc.orgnih.gov

Fostering International Academic-Industrial Partnerships and Knowledge Exchange

The SGC operates as a public-private partnership, bringing together academic institutions, pharmaceutical companies, and other funders. thesgc.orgthesgc.orgnih.govbayer.comopentargets.org This collaborative model facilitates the exchange of knowledge, expertise, and resources between sectors that have historically operated more independently. promega.esnih.govnih.govbayer.comnih.gov Pharmaceutical companies contribute funding, medicinal chemistry expertise, and sometimes donate high-quality probes from their internal research pipelines. uni-frankfurt.denih.govelifesciences.orgbayer.comresearchgate.netnih.gov Academic partners contribute biological insights and research capabilities. bayer.comnih.gov This synergy accelerates the identification and validation of new drug targets and the development of chemical tools to study them. thesgc.orgnih.govnih.gov The SGC's network includes scientists in hundreds of institutions globally, fostering a truly international collaborative research paradigm. thesgc.orgnih.govtocris.com

Influencing Research Practices and Standards for Chemical Probes

The SGC has played a significant role in advocating for and establishing rigorous standards for the characterization and use of chemical probes in biological research. nih.govthesgc.orgtocris.comthesgc.orgthesgc.orgthesgc.orgnih.govzenodo.org Recognizing the issues caused by poorly characterized tool compounds, the SGC has defined clear criteria for its chemical probes, including specific requirements for in vitro potency, selectivity against related proteins, and cellular engagement. nih.govtocris.compromega.depromega.esuni-frankfurt.deepigenie.com

Promoting Rigor, Reproducibility, and Transparency in Chemical Biology Research

By providing well-characterized probes and openly sharing the associated data, the SGC promotes rigor and reproducibility in chemical biology experiments. nih.govthesgc.orgthesgc.orgthesgc.orgnih.govtocris.comzenodo.org The availability of detailed information on probe properties, selectivity profiles, and recommended usage helps researchers design more robust experiments and interpret their results accurately. promega.esuni-frankfurt.de The SGC also emphasizes the importance of using appropriate control compounds to ensure that observed biological effects are indeed due to on-target modulation. tocris.comtocris.comuni-frankfurt.de This commitment to transparency and data sharing helps the wider scientific community avoid pitfalls associated with using suboptimal chemical tools, thereby increasing the reliability of published research. thesgc.orgzenodo.org

Role in the "Target 2035" Initiative for Proteome-Wide Probing

The SGC is a key driver of the "Target 2035" initiative, an ambitious global undertaking that aims to develop a pharmacological modulator, such as a chemical probe or functional antibody, for every protein in the human proteome by the year 2035. thesgc.orgthesgc.orgthesgc.orgresearchgate.netnih.govchemicalprobes.org This initiative seeks to address the significant knowledge gap that still exists for a large proportion of human proteins. thesgc.orgnih.gov The SGC's expertise in generating and disseminating high-quality chemical probes is fundamental to achieving this goal. thesgc.orgnih.gov Target 2035 leverages the SGC's open science model and its extensive network of academic and industrial partners to accelerate the discovery and characterization of chemical tools on an unprecedented scale, ultimately aiming to illuminate the function of the entire human proteome and identify new opportunities for therapeutic intervention. researchgate.netnih.govnih.govchemicalprobes.org

Challenges and Future Directions in Sgc Probe Development

Addressing Remaining Gaps in the Human Proteome Coverage

A significant challenge in chemical biology and drug discovery is the incomplete coverage of the human proteome by high-quality chemical probes. tandfonline.comchemicalprobes.orgnih.govbiorxiv.org While substantial knowledge has been accumulated for approximately 65% of the human proteome, a large proportion (around 35%) remains uncharacterized. nih.govox.ac.uk Furthermore, less than 5% of the human proteome has been successfully targeted for drug discovery. nih.govox.ac.uk This highlights a considerable disconnect between the ability to obtain genetic information and the subsequent development of effective therapeutic interventions. nih.govox.ac.uk

Initiatives like Target 2035, in which the SGC is involved, aim to address this gap by developing and applying new technologies to create chemical and biological probes for the entire human proteome by the year 2035. chemicalprobes.orgnih.gov This ambitious goal underscores the need for continued innovation and collaboration within the scientific community. chemicalprobes.org The Chemical Probes Portal serves as a resource to identify existing probes and highlight areas where high-quality probes are still needed. tandfonline.comchemicalprobes.orgnih.govpromega.deicr.ac.uk

Development of Probes for Novel Target Modalities (e.g., Allosteric, Covalent, Protein-Protein Interactions)

Traditional chemical probe development has primarily focused on inhibitors targeting the active or functional sites of proteins, particularly enzymes and receptors with well-defined druggable pockets. biorxiv.org However, this approach is limited, and there is a growing need for probes that target novel protein modalities. tandfonline.combiorxiv.orgacs.orgnih.gov

Allosteric Probes: Allosteric sites offer potential advantages, such as enhanced selectivity compared to orthosteric sites, as they are often less conserved across protein families. nih.govfrontiersin.org However, developing allosteric probes presents challenges, including assay development, particularly for sites with no functional impact in biochemical assays, and computational modeling due to the dynamic nature and less well-defined shape of allosteric sites. frontiersin.org Despite these difficulties, there is increasing interest in allosteric modulators for various target classes, including kinases and protein-protein interactions. nih.govtocris.comsgc-frankfurt.de

Covalent Probes: Covalent probes can offer advantages such as increased potency, selectivity, and duration of action, and can target challenging binding sites. rsc.orgacs.orgresearchgate.netnih.gov However, their development requires careful consideration of reactivity and the evaluation of covalent bond formation and kinetics. rsc.org Assessing selectivity for covalent probes, especially in an unbiased manner using methods like MS-proteomics, is crucial. acs.orgrsc.org While most successful covalent inhibitors target cysteine residues, strategies are being developed to target other nucleophilic residues like lysine (B10760008), tyrosine, and serine to expand the scope of covalent binding. researchgate.netnih.govresearchgate.net

Protein-Protein Interaction (PPI) Probes: Targeting PPIs holds significant therapeutic potential, but it has been historically challenging due to the large and often amorphous nature of PPI interfaces compared to the smaller, well-defined pockets of traditional drug targets. nih.govnih.govnih.govukri.orgmdpi.com Developing small molecules that effectively modulate these extensive interfaces is difficult. nih.govmdpi.com However, strategies are emerging, including the design of covalent PPI inhibitors targeting reactive residues at the interface and the development of molecular glues that stabilize native PPIs. researchgate.netresearchgate.netnih.gov

Evolution of Characterization Assays and Methodologies for Enhanced Precision

Successful probe development relies on robust and informative assays to enable screening and the assessment of potency and selectivity. tandfonline.comfrontiersin.org The evolution of characterization assays and methodologies is crucial for enhancing the precision of SGC probe development and validation.

Key aspects include:

In vitro potency and selectivity assays: Establishing stringent criteria for potency (e.g., <100 nM in vitro) and selectivity (e.g., >30-fold selectivity over closely related proteins) remains fundamental. nih.govtocris.compromega.deaacrjournals.orgpromega.comnih.gov

Cellular target engagement assays: Demonstrating that a chemical probe engages its intended target within a cellular context is essential. nih.govtocris.compromega.deaacrjournals.orgpromega.comnih.gov Assays like BRET-based target engagement assays can assess direct competitive binding in live cells. promega.com

Proteome-wide selectivity profiling: Unbiased methods, such as MS-based proteomics (e.g., Activity-Based Protein Profiling - ABPP), are increasingly important for assessing the selectivity of probes, particularly covalent ones, across the entire proteome. acs.orgrsc.orgnih.govresearchgate.netyoutube.com

Assays for novel modalities: Developing specific assays for allosteric modulation and PPIs presents unique challenges. nih.govfrontiersin.org For targeted protein degraders, proving cellular target engagement at the concentration needed to induce degradation is important, and assays to quantify ternary complex formation are used. acs.orgnih.gov

Biomarkers: Utilizing biochemical and molecular biomarkers can help characterize target cells and evaluate the on-target and off-target effects of probes, providing an important pharmacological audit trail. nih.gov

Strategies for Minimizing and Characterizing Potential Off-Target Effects

Minimizing and thoroughly characterizing potential off-target effects is paramount for ensuring the reliability and interpretability of experiments using chemical probes. tandfonline.comnih.govtandfonline.compromega.detocris.comresearchgate.netfrontiersin.orgaacrjournals.orgrsc.org Off-target activity can lead to misleading results and diminish the robustness of biomedical research. tandfonline.com

Strategies include:

Stringent selectivity criteria: Adhering to high selectivity standards during probe design and validation is critical. nih.govtocris.compromega.deaacrjournals.orgpromega.comnih.gov

Profiling against relevant targets: Profiling probes against a panel of pharmacologically relevant off-targets and large protein families helps identify potential liabilities. nih.govnih.gov

Using orthogonal probes: Employing multiple, structurally diverse chemical probes with different chemotypes and modes of action for a single target can help distinguish on-target effects from those caused by off-target interactions. tandfonline.comnih.govtocris.comaacrjournals.org

Negative control compounds: The use of well-characterized negative control compounds, which are structurally similar to the probe but lack activity against the target, is essential for controlling for off-target effects. nih.govnih.govtocris.comaacrjournals.org

Proteome-wide profiling: As mentioned earlier, unbiased proteomic approaches are crucial for identifying unintended protein interactions. acs.orgrsc.orgnih.govresearchgate.netyoutube.com

Resources and databases: Resources like the Chemical Probes Portal provide expert-curated information and highlight "Unsuitables" – compounds previously used as probes but now recognized for poor selectivity or off-target activity, guiding researchers toward better alternatives. tandfonline.comchemicalprobes.orgpromega.deicr.ac.ukaacrjournals.org

Integration with Emerging Technologies and Data Platforms for Systems-Level Understanding

Integrating SGC probe development and utilization with emerging technologies and data platforms is crucial for gaining a systems-level understanding of protein function and its role in complex biological processes. tandfonline.comfrontiersin.orgrsc.orgresearchgate.neteuropa.eu

This includes:

High-throughput screening and proteomics: Exploring new technologies in fragment-based screening and high-throughput proteomics can accelerate probe generation and characterization. europa.eu Chemoproteomics has emerged as a key technology for expanding the functional space in complex proteomes and discovering new therapies. researchgate.net

Structural biology: Continued advancements in structural biology, including high-throughput X-ray crystallography and cryo-EM, provide crucial insights into protein structures and ligand binding modes, supporting probe design. tandfonline.comnih.govtocris.com

Computational methods and AI/ML: The application of artificial intelligence (AI) and machine learning (ML) approaches is increasingly valuable in chemical probe development, accelerating the discovery of new ligands and improving predictions, including modeling protein dynamics and protein-ligand complexes. tandfonline.comfrontiersin.orgrsc.orgresearchgate.net Computational methods can also aid in understanding allosteric mechanisms and predicting protein-protein interactions. frontiersin.orgfrontiersin.orgoup.com

Integration with 'Omics' data: Combining chemical probe data with genomics, transcriptomics, and proteomics data allows for a more comprehensive understanding of biological systems and the impact of target modulation. tandfonline.comresearchgate.net Platforms that integrate chemical and biological knowledge-based databases facilitate system-wise drug target validation. researchgate.net

Chemical imaging: Advanced chemical probes are being integrated with innovative chemical imaging platforms to visualize chemical compositions and molecular processes in biological samples, aiding in diagnosis and targeted therapy development. rsc.org

The integration of these diverse technologies and data platforms enables a more holistic approach to understanding protein function, validating targets, and ultimately accelerating the discovery of new therapeutic interventions.

Q & A

Q. How can academic labs leverage SGC’s open-access resources for probe development?

  • Methodological Answer :
  • Access chemical probe characterization data via SGC’s portal (e.g., pharmacokinetic profiles, selectivity matrices).
  • Collaborate with EUbOPEN or Target 2035 consortia for multi-omics integration (e.g., proteomics, transcriptomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.